Albuterol sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of salbutamol sulfate involves several steps. One common method starts with salicylic acid, which reacts with tert-butylamine acetyl halogenated reagent under the action of a chlorinating agent to generate an intermediate. This intermediate undergoes further reactions involving Lewis acids, acid reagents, and reducing agents to finally produce salbutamol. The salbutamol is then salified with sulfuric acid to obtain salbutamol sulfate .
Industrial Production Methods: Industrial production of salbutamol sulfate often employs a one-pot method using solvents like 1,4-dioxane, dimethylbenzene, toluene, and chloroform. The process involves oxidation, reaction with tert-butylamine, and reduction steps to produce high-purity salbutamol sulfate .
Chemical Reactions Analysis
Types of Reactions: Salbutamol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, manganese dioxide, and chromium trioxide are commonly used oxidizing agents.
Substitution: Chlorinating agents and Lewis acids are used in the substitution reactions.
Major Products: The major product formed from these reactions is salbutamol, which is then converted to salbutamol sulfate by reacting with sulfuric acid .
Scientific Research Applications
Salbutamol sulfate has a wide range of applications in scientific research:
Mechanism of Action
Salbutamol sulfate works by stimulating beta2-adrenergic receptors in the bronchial muscles. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm .
Comparison with Similar Compounds
Levalbuterol: This is the single R-isomer of salbutamol and has a higher affinity for beta2 receptors.
Fenoterol: Another beta2-adrenergic agonist used for bronchodilation.
Terbutaline: A beta2-adrenergic agonist used for asthma and COPD.
Uniqueness: Salbutamol sulfate is unique due to its rapid onset of action and its availability in various forms, including inhalers, tablets, and intravenous solutions. Its widespread use and effectiveness in treating acute bronchospasm make it a vital medication in respiratory therapy .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSSFBOAGDEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881180 | |
Record name | Albuterol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51022-70-9 | |
Record name | Albuterol sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albuterol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBUTEROL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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